molecular formula C12H21N3O3 B2588301 Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate CAS No. 2209111-89-5

Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate

Cat. No.: B2588301
CAS No.: 2209111-89-5
M. Wt: 255.318
InChI Key: RWUHFYOCQJWCAO-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate” is a chemical compound with the CAS Number: 2209111-89-5 . It has a molecular weight of 255.32 .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at normal temperatures . It has a molecular weight of 255.32 .

Scientific Research Applications

Interplay of Hydrogen Bonds

The study of two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, revealed an intricate network of strong and weak hydrogen bonds. These interactions assemble molecules into a three-dimensional architecture, emphasizing the role of hydrogen bonding in molecular assembly and the potential implications for the design of molecular structures with specific properties (Das et al., 2016).

α-Amidoalkylation of Ambident Nucleophiles

The tert-butyl esters and N,N-disubstituted amides of carboxylic acids, including structures similar to tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate, have been demonstrated to undergo α-amidoalkylation with N-benzoylbenzylideneamine. This process underscores the chemical's versatility in synthetic organic chemistry, providing a pathway for the creation of complex molecules through the α-amidoalkylation of ambident nucleophiles (Dobrev et al., 1992).

Photophysical Properties of Lanthanide Coordination Polymers

Research into the synthesis and photophysical properties of lanthanide coordination polymers using aromatic carboxylate ligands demonstrates the impact of bidentate nitrogen donors, similar to the imidazole functionality in this compound, on luminescence. This highlights the potential applications of such compounds in optical devices due to their efficient luminescence (Raphael et al., 2012).

Applications in Catalysis and Sensing

Studies on palladium-catalyzed aminations of aryl halides with phosphine-functionalized imidazolium ligands, including derivatives similar to the tert-butyl group in the molecule of interest, demonstrate the potential applications of these structures in catalysis. The modifications on the imidazolium ring can significantly affect the efficiency of catalytic processes, offering insights into the design of new catalysts (Shi et al., 2008).

Future Directions

The future directions for research on “Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate” and similar imidazole-containing compounds could involve exploring their broad range of chemical and biological properties . These compounds have potential applications in the development of new drugs .

Properties

IUPAC Name

tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(16)15-6-7-17-8-9(15)10-13-4-5-14-10/h9H,4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUHFYOCQJWCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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